molecular formula C21H28N6O4S B017705 Desmethylsildenafil CAS No. 139755-82-1

Desmethylsildenafil

Cat. No. B017705
CAS RN: 139755-82-1
M. Wt: 460.6 g/mol
InChI Key: UZTKBZXHEOVDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Desmethylsildenafil's synthesis involves multi-step chemical processes that are designed to ensure the structural integrity of the molecule, particularly focusing on the piperazine ring and its interactions. While specific synthesis pathways for Desmethylsildenafil were not directly found in the available literature, the general approach to similar compounds involves strategic functionalization of the core structure, often starting with a suitable benzene derivative and proceeding through nitration, reduction, and alkylation steps to introduce the necessary functional groups in a controlled manner. These processes are carefully designed to ensure high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of Desmethylsildenafil is characterized by the presence of a piperazine ring, a phenyl ring, and a pyrazolopyrimidinone moiety. The absence of a methyl group on the piperazine ring distinguishes it from sildenafil. This structural difference may influence its binding affinity and selectivity towards various receptors or enzymes. Molecular descriptors and their applications in quantitative structure-property/activity relationships (QSPR/QSAR) studies help in predicting the structure of the compound with any optimized activity, which is crucial for understanding its potential effects and interactions at the molecular level (Sahoo, Adhikari, Kuanar, & Mishra, 2016).

Chemical Reactions and Properties

Desmethylsildenafil's chemical reactivity is influenced by its functional groups, which can undergo various reactions under different conditions. The pyrazolopyrimidinone ring, in particular, is reactive towards nucleophiles and electrophiles, enabling modifications that could potentially alter its pharmacological profile. Selective functionalization of saturated C-H bonds with metalloporphyrin catalysts offers insights into potential reactions Desmethylsildenafil might undergo, including hydroxylation, amination, and carbenoid insertion, which could further modify its properties and biological activity (Che, Lo, Zhou, & Huang, 2011).

Physical Properties Analysis

The physical properties of Desmethylsildenafil, such as solubility, melting point, and crystalline structure, are crucial for its formulation and bioavailability. These properties are determined by its molecular structure, particularly the intermolecular forces such as hydrogen bonding, van der Waals forces, and pi-pi interactions. Studies on deep eutectic solvents (DESs) provide insights into how molecular interactions can affect the melting points and solubility of compounds like Desmethylsildenafil, which in turn influences their application in pharmaceutical formulations (Hansen et al., 2020).

Chemical Properties Analysis

The chemical properties of Desmethylsildenafil, such as reactivity, stability, and degradation, are influenced by its molecular framework. Understanding these properties is essential for predicting its behavior in biological systems and the environment. The study of cadmium sorption mechanisms on soil mineral surfaces, for example, highlights the importance of molecular interactions and the environmental fate of compounds, providing a framework for understanding the environmental stability and reactivity of pharmaceuticals like Desmethylsildenafil (Mo, Siebecker, Gou, Li, & Li, 2021).

Scientific Research Applications

  • Vasodilation and Estrogen-Induced Vasodilation : Desmethylsildenafil is known for increasing vasodilation and potentiating estrogen-induced vasodilation. This property is particularly noted in research focusing on sildenafil citrate for women (Gharib, 2018).

  • Pharmacokinetics and Therapeutic Drug Monitoring : It plays a role in understanding the pharmacokinetics of sildenafil, especially in cases of overdose. This is important for monitoring exposure to sildenafil and its metabolites in relation to symptoms and clinical decision-making (Peeters et al., 2021).

  • Quantitative Analysis in Biological Samples : Various studies have developed methods to quantitate sildenafil and desmethylsildenafil in biological samples like neonatal plasma and human serum. These methods are crucial for pharmacokinetic studies and ensuring accurate dosing (Witjes et al., 2009), (Vos et al., 2008).

  • Model Studies in Animals : Research using rat models has shown that these animals can be effective for studying the pharmacokinetics of sildenafil and N-desmethylsildenafil, contributing to a better understanding of these substances in humans (Bae et al., 2009).

  • Post-mortem Analysis : Desmethylsildenafil is also significant in forensic science for the post-mortem analysis of sildenafil use. Methods have been developed to determine sildenafil and its metabolites in post-mortem human blood samples, which is crucial for forensic investigations (Pistos et al., 2008).

  • Effects of Dietary Factors : Studies have shown that dietary factors like grapefruit juice, which contains inhibitors of intestinal CYP3A4, can influence the pharmacokinetics of sildenafil and desmethylsildenafil, highlighting the importance of diet in drug metabolism (Jetter et al., 2002).

  • Extraction from Plasma Samples : Molecularly imprinted polymers (MIPs) are used for the selective extraction of sildenafil and desmethylsildenafil from plasma samples. This is significant for analytical chemistry and pharmacokinetic studies (Dżygiel et al., 2007).

  • Metabolite Analysis in Breast Milk : Research also focuses on determining sildenafil and its major metabolite N-desmethylsildenafil in breast milk. This is important for understanding the potential effects of these substances on nursing infants (Wollein et al., 2016).

Mechanism of Action

Target of Action

Desmethylsildenafil, a primary metabolite of sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is a key enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) levels, which are crucial for smooth muscle relaxation and vasodilation .

Mode of Action

Desmethylsildenafil acts as a selective and potent inhibitor of PDE5 . By inhibiting PDE5, it prevents the degradation of cGMP, leading to increased cGMP levels . This increase in cGMP levels results in smooth muscle relaxation and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by desmethylsildenafil is the cGMP pathway . By inhibiting PDE5, desmethylsildenafil prevents the degradation of cGMP, leading to an increase in cGMP levels . This increase in cGMP levels can lead to various downstream effects, including smooth muscle relaxation and vasodilation .

Result of Action

The primary molecular effect of desmethylsildenafil is the inhibition of PDE5, leading to increased cGMP levels . On a cellular level, this can result in smooth muscle relaxation and vasodilation . Additionally, studies have suggested that desmethylsildenafil can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Action Environment

Environmental factors can influence the action, efficacy, and stability of desmethylsildenafil. For example, studies have shown that exposure to desmethylsildenafil can lead to changes in DNA methylation in aquatic organisms . This suggests that environmental exposure could potentially influence the action of desmethylsildenafil.

Future Directions

The future directions of Desmethylsildenafil could include its application in bioequivalence studies and in health care to manage patients suspected of receiving sildenafil .

properties

IUPAC Name

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTKBZXHEOVDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161160
Record name Desmethylsildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylsildenafil

CAS RN

139755-82-1
Record name Desmethylsildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylsildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 139755-82-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WO34R9YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylsildenafil
Reactant of Route 2
Reactant of Route 2
Desmethylsildenafil
Reactant of Route 3
Reactant of Route 3
Desmethylsildenafil
Reactant of Route 4
Reactant of Route 4
Desmethylsildenafil
Reactant of Route 5
Desmethylsildenafil
Reactant of Route 6
Desmethylsildenafil

Q & A

A: Desmethylsildenafil, the primary metabolite of Sildenafil, acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [, , , ] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Desmethylsildenafil prevents the breakdown of cGMP, leading to its accumulation in smooth muscle cells. This accumulation of cGMP causes vasodilation, particularly in the pulmonary arteries and the corpus cavernosum, contributing to its therapeutic effects in pulmonary hypertension and erectile dysfunction. [, , , ]

A: While the provided abstracts do not specify spectroscopic data, the molecular formula of Desmethylsildenafil is C22H30N6O4S, and its molecular weight is 470.58 g/mol. []

A: Grapefruit juice is known to contain compounds that inhibit CYP3A4, a cytochrome P450 enzyme primarily responsible for Sildenafil metabolism in the intestines. [] Consuming grapefruit juice can potentially increase the bioavailability of Sildenafil and alter the formation of its metabolites, including Desmethylsildenafil, by affecting the first-pass metabolism of the drug. []

A: Studies in rats have demonstrated that liver cirrhosis significantly influences the pharmacokinetics of both Sildenafil and its metabolite, Desmethylsildenafil. [] In rats with liver cirrhosis, a substantial increase in the area under the curve (AUC) of intravenously administered Sildenafil was observed, indicating higher drug exposure. [] This increase in AUC is primarily attributed to a decrease in the hepatic extraction of Sildenafil due to reduced protein expression of hepatic CYP2C11 and CYP3A subfamily enzymes in these rats. []

A: Clinical studies have shown that the co-administration of Bosentan, an endothelin receptor antagonist, significantly affects the plasma concentration of Sildenafil. [, ] Bosentan has been found to increase the clearance of Sildenafil, leading to a significant decrease in its AUC. [] This interaction appears to be dose-dependent, with higher doses of Bosentan causing a more pronounced reduction in Sildenafil exposure. [] The AUC of Desmethylsildenafil is also decreased by Bosentan. []

A: Yes, co-administering Fluconazole, an antifungal medication, significantly impacts Sildenafil pharmacokinetics in infants. [] Fluconazole is a known inhibitor of CYP3A enzymes, which are involved in Sildenafil metabolism. [] Consequently, Fluconazole co-administration leads to a significant increase in Sildenafil and Desmethylsildenafil exposure. []

A: Sildenafil pharmacokinetics in neonates with pulmonary hypertension, particularly those who have undergone extracorporeal membrane oxygenation (ECMO) treatment, are highly variable. [, ] Studies have shown a wide range of exposure levels, indicating significant inter-individual variability in drug clearance. [, ] Factors such as patient weight, postnatal age, and post-ECMO time have not been found to consistently explain this variability. [, ]

A: Research suggests that the current dose regimen of Sildenafil (0.5–2.0 mg/kg four times a day) in neonates results in an exposure level comparable to the recommended adult dose of 20 mg three times a day. [, ] This highlights the need for careful dose titration in neonates based on efficacy and potential adverse effects like hypotension. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.